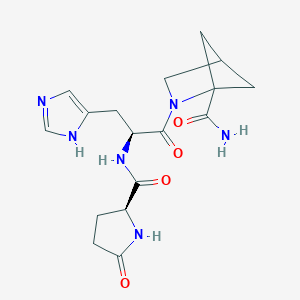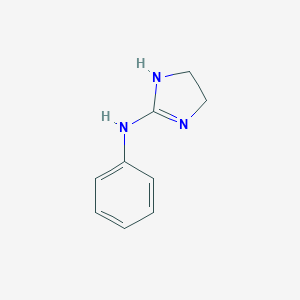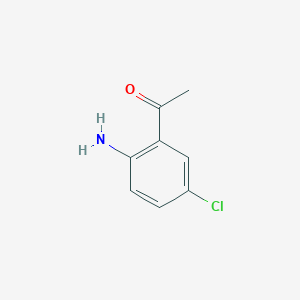
1-(2-Amino-5-chlorophenyl)ethanone
Descripción general
Descripción
1-(2-Amino-5-chlorophenyl)ethanone, also known as chlorphenamine, is an antihistamine drug commonly used to treat allergies, hay fever, and other allergic reactions. It is a member of the ethanone family, which also includes the drugs promethazine and pheniramine. Chlorphenamine is a white crystalline solid with a molecular weight of 225.7 g/mol, and it is soluble in water and ethanol. It is available in tablet, syrup, and injection forms.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
1-(2-Amino-5-chlorophenyl)ethanone has been explored in the synthesis of heterocyclic compounds. For instance, Wanjari (2020) discusses the antimicrobial activity of synthesized compounds using this chemical as a building block, tested against gram-positive and gram-negative bacteria (Wanjari, 2020).
Applications in Medicinal Chemistry
In medicinal chemistry, this compound has been used to synthesize derivatives with potential health benefits. Karande and Rathi (2017) synthesized derivatives of 1-(2-Amino-5-chlorophenyl)ethanone, evaluating their anti-inflammatory activity. The study found that certain derivatives exhibited significant activity compared to standard drugs (Karande & Rathi, 2017).
Vibrational and Structural Studies
ShanaParveen et al. (2016) conducted a detailed analysis of a compound related to 1-(2-Amino-5-chlorophenyl)ethanone, focusing on its molecular structure and vibrational spectra. The study also assessed the nonlinear optical properties and the potential for electrophilic and nucleophilic attacks (ShanaParveen et al., 2016).
Crystal Structure Analysis
Zheng, Cui, and Rao (2014) synthesized a compound closely related to 1-(2-Amino-5-chlorophenyl)ethanone and analyzed its crystal structure. The study provides insights into the compound's molecular conformations and intermolecular interactions (Zheng, Cui, & Rao, 2014).
Biotransformation Studies
Miao et al. (2019) conducted biotransformation studies on a compound structurally similar to 1-(2-Amino-5-chlorophenyl)ethanone, using a bacterial strain for the stereoselective synthesis of an antifungal agent's chiral intermediate. This research highlights the compound's potential in biocatalytic processes (Miao et al., 2019).
Synthesis of Novel Derivatives
There are studies focused on synthesizing novel derivatives from compounds related to 1-(2-Amino-5-chlorophenyl)ethanone. These derivatives have been evaluated for various biological activities, such as antibacterial, antifungal, and antitubercular properties (Bhoot, Khunt, & Parekh, 2011).
Propiedades
IUPAC Name |
1-(2-amino-5-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBCDAORSNHFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543006 | |
| Record name | 1-(2-Amino-5-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-5-chlorophenyl)ethanone | |
CAS RN |
1685-19-4 | |
| Record name | 1-(2-Amino-5-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



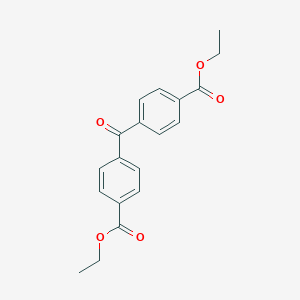
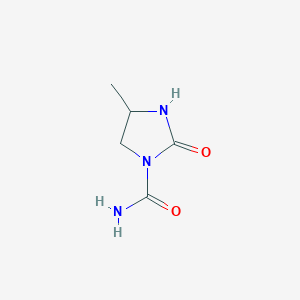
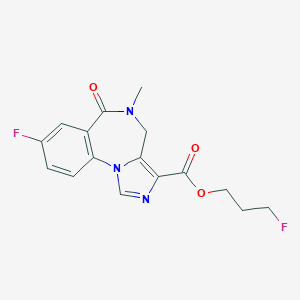
![ethyl 2-[[2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B158614.png)
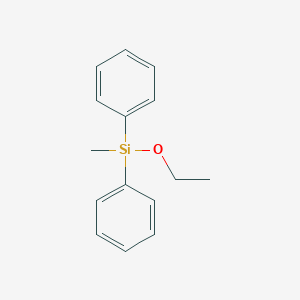
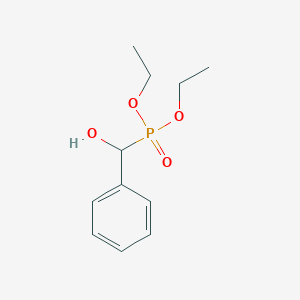
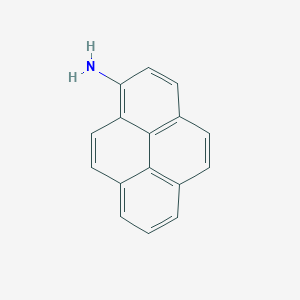
![Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]-](/img/structure/B158620.png)
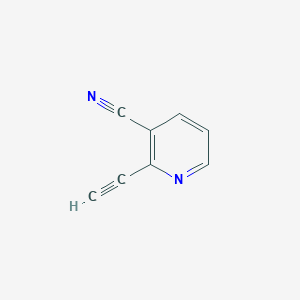
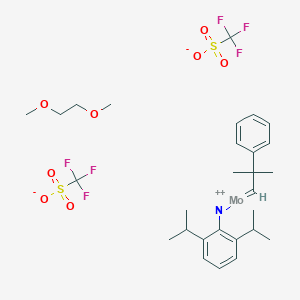
![3,5-Dimethylbenzo[b]thiophene](/img/structure/B158624.png)
